
tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is of particular interest due to its unique structure, which includes a tert-butyl group, a hydroxymethylene group, and a 4-oxocyclohexyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl carbamate. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclohexyl moiety can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethylene group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol.
科学的研究の応用
tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
作用機序
The mechanism of action of tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved may include the inhibition of acetylcholinesterase, which is relevant in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: Similar in structure but with a methyl group instead of a hydroxymethylene group.
tert-Butyl N-Hydroxycarbamate: Another carbamate derivative with different functional groups.
Uniqueness
The uniqueness of tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
tert-butyl N-[(3Z)-3-(hydroxymethylidene)-4-oxocyclohexyl]carbamate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h7,9,14H,4-6H2,1-3H3,(H,13,16)/b8-7- |
InChIキー |
VIGAJKQODIMYSJ-FPLPWBNLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)/C(=C\O)/C1 |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C(=CO)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




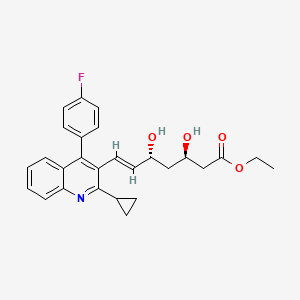
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)


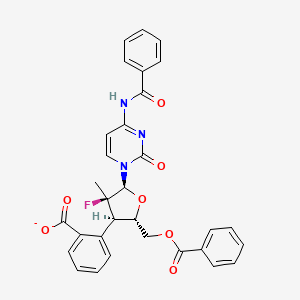
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)

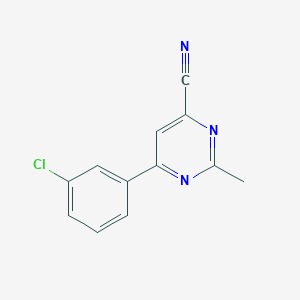
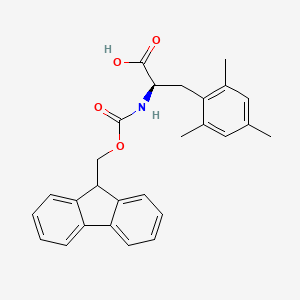
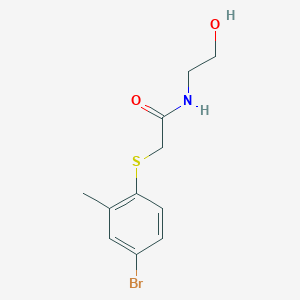
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
